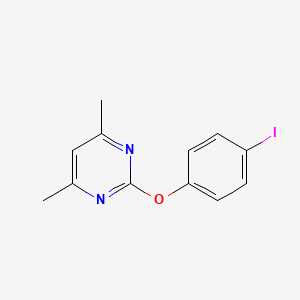

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

Description

Properties

Molecular Formula |

C12H11IN2O |

|---|---|

Molecular Weight |

326.13 g/mol |

IUPAC Name |

2-(4-iodophenoxy)-4,6-dimethylpyrimidine |

InChI |

InChI=1S/C12H11IN2O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3 |

InChI Key |

GHIXXEBEDWUBQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)I)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis from 2-Chloro-4,6-dimethylpyrimidine

The most widely reported method involves substituting the chlorine atom in 2-chloro-4,6-dimethylpyrimidine with 4-iodophenoxide.

Procedure:

Mechanism:

-

Deprotonation of 4-iodophenol by the base forms a phenoxide ion.

-

The phenoxide attacks the electron-deficient C2 position of the pyrimidine ring, displacing chloride.

One-Pot Synthesis

A streamlined approach combines intermediate synthesis and substitution in a single reactor.

Procedure:

Advantages:

-

Avoids isolation of intermediates.

-

Reduces solvent waste.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Suitable for introducing aryl groups post-pyrimidine ring formation.

Procedure:

Limitations:

-

Requires inert atmosphere (Ar/N2).

-

Higher cost due to palladium catalysts.

Microwave-Assisted Synthesis

Reduces reaction time and improves regioselectivity.

Procedure:

Advantages:

-

10-fold reduction in reaction time.

-

Energy-efficient.

Solvent-Free Mechanochemical Synthesis

Eco-friendly method using ball milling.

Procedure:

-

Reactants : 2-Chloro-4,6-dimethylpyrimidine, 4-iodophenol, K2CO3.

-

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| SNAr (Two-Step) | 70–85 | 12–24 h | Low | High | Moderate |

| Suzuki Coupling | 80–92 | 8 h | High | Moderate | High (Pd waste) |

| Microwave-Assisted | 88–90 | 20 min | Medium | High | Low |

| Mechanochemical | 75–78 | 2 h | Low | High | Very Low |

Optimization Strategies

-

Base Selection : Cs2CO3 outperforms K2CO3 in polar solvents due to superior solubility.

-

Catalyst Loading : TBAB at 0.1 equiv reduces side reactions (e.g., hydrolysis).

-

Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity.

Challenges and Solutions

Q & A

Basic: What are the key synthetic routes for 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor with 4-iodophenol. For example, analogous methods (e.g., chloromethylphenoxy pyrimidine synthesis in ) use thionyl chloride to activate hydroxyl intermediates. Key steps include:

- Intermediate purification : Recrystallization from petroleum ether/ethyl acetate mixtures to isolate high-purity crystals.

- Characterization : Confirm intermediate structures via H/C NMR and X-ray crystallography (e.g., bond lengths and dihedral angles between aromatic rings ).

Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Answer:

- X-ray crystallography : Resolve dihedral angles (e.g., 64.2° between pyrimidine and benzene rings in related compounds ) and bond geometries.

- NMR spectroscopy : Identify substituent effects (e.g., methyl groups at C4/C6 and iodophenoxy coupling patterns).

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS for halogenated derivatives).

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Use factorial design to test variables:

Advanced: How to resolve discrepancies in reported solubility data across studies?

Answer:

- pH-dependent solubility : Test solubility in NaOH (e.g., 4,6-dihydroxy-2-methylpyrimidine is soluble in basic conditions ).

- HPLC purity checks : Confirm if impurities (e.g., residual iodine) alter solubility.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with solubility profiles.

Advanced: How to analyze steric and electronic effects of the 4-iodophenoxy group on reactivity?

Answer:

- Computational modeling : Use DFT calculations to map electron density (e.g., iodine’s electron-withdrawing effect on the pyrimidine ring).

- Kinetic studies : Compare reaction rates with non-halogenated analogs (e.g., 4-methylphenoxy derivatives ).

- X-ray crystallography : Measure steric hindrance via dihedral angles and intermolecular packing .

Advanced: What strategies are effective for derivatizing this compound to enhance bioactivity?

Answer:

- Heterocyclic fusion : Attach thiadiazolo or imidazo rings (e.g., methods in ) to modulate pharmacokinetics.

- Metal coordination : Explore complexes with transition metals (e.g., Pd or Cu) for catalytic or antimicrobial activity .

- Prototropic shifts : Adjust pH during synthesis to stabilize tautomeric forms with improved binding affinity .

Data Analysis: How to address contradictions in reported biological activity data?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) with standardized protocols.

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioassays .

- Statistical rigor : Apply ANOVA to distinguish experimental noise from true biological effects .

Methodological: How to handle reactive intermediates or hazardous byproducts during synthesis?

Answer:

- In situ quenching : Neutralize thionyl chloride residues with ice water immediately post-reaction .

- Waste segregation : Separate halogenated byproducts (e.g., iodine derivatives) for specialized disposal .

- Safety protocols : Use fume hoods, PPE, and real-time gas monitoring for volatile intermediates .

Advanced: What computational tools aid in predicting physicochemical properties or reaction pathways?

Answer:

- Molecular dynamics simulations : Predict solubility and partition coefficients (logP) using software like Schrödinger .

- Retrosynthetic analysis : Employ AI-driven platforms (e.g., CAS SciFinder) to propose novel synthetic routes .

- Reaction kinetics modeling : Use MATLAB or Python to optimize time-temperature profiles .

Methodological: How to validate crystallographic data when structural anomalies arise?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.